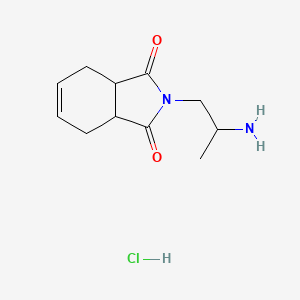

2-(2-aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride

Vue d'ensemble

Description

This compound is a complex organic molecule that contains an isoindole group (a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring), a carboxylic acid group (the -dione suffix suggests two carbonyl (C=O) groups), and an aminopropyl group (a three-carbon chain with an amine (-NH2) group). These functional groups suggest that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoindole ring suggests a rigid, planar structure for that portion of the molecule. The aminopropyl group would add some flexibility to the molecule, and the dione group could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The isoindole ring might participate in electrophilic aromatic substitution reactions. The aminopropyl group could act as a nucleophile in reactions with electrophiles, and the dione group could be reduced to a diol (two alcohol groups) or react with bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups (like the dione group and the amine group) could make this compound soluble in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the strength of the intermolecular forces between its molecules .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Research has led to the synthesis of new N-aminoimides and hexahydro-1H-isoindole-1,3(2H)-dione derivatives, highlighting methods to create compounds with potential for further chemical analysis and application in various scientific fields. The synthesis processes involve starting from 3-sulfolene or similar compounds, demonstrating the versatility of these chemical reactions (Struga et al., 2007) (Tan et al., 2016).

Photophysical Properties

- Investigations into solvent effects on photophysical properties of new aminophthalimide derivatives based on methanesulfonate have revealed how solvent polarity affects absorption and fluorescence spectra. Such studies are crucial for developing environmentally sensitive fluorescent probes, labels in biology, and applications in the laser industry (Tan et al., 2017).

Chemical Reactivity and Mechanisms

- Novel approaches to the synthesis of 2H-isoindole-4,7-diones have been described, utilizing reactions between α-amino acids and carbonyl compounds to form azomethine ylides that are captured by quinones. This method represents a new pathway to create structurally interesting compounds with potential implications in various research areas (Schubert-Zsilavecz et al., 1991).

Anticancer Activity Evaluation

- Certain derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines, indicating the potential of isoindole derivatives as anticancer agents. These studies highlight the importance of functional group variation in modulating biological activity and provide insights into the development of new therapeutic agents (Tan et al., 2020).

Orientations Futures

The study of new compounds is a key part of advancing fields like medicine, materials science, and chemistry. This compound could be of interest for future research due to its complex structure and the presence of several functional groups. Potential areas of study could include synthesizing the compound, studying its reactivity, determining its physical properties, and testing its biological activity .

Propriétés

IUPAC Name |

2-(2-aminopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-7(12)6-13-10(14)8-4-2-3-5-9(8)11(13)15;/h2-3,7-9H,4-6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBCONRORPLVNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C2CC=CCC2C1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1489832.png)

![1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489836.png)